2-Deoxy-L-ribose-anilide

Carbohydrate Chemistry Analytical Reference Standard Synthetic Intermediate

Procuring free 2-deoxy-L-ribose for L-nucleoside synthesis is problematic due to its unstable, hygroscopic syrup form. 2-Deoxy-L-ribose-anilide eliminates this bottleneck as a stable, crystalline solid that enables precise weighing and reliable scale-up. - Crystalline precursor hydrolyzes to free 2-deoxy-L-ribose in 82% yield - ≥98% HPLC purity ensures accurate stoichiometry in API intermediate synthesis - Enables synthesis of nuclease-resistant L-DNA phosphoramidites for antisense research

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 104578-89-4
Cat. No. B217391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-L-ribose-anilide
CAS104578-89-4
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1NC2=CC=CC=C2)CO)O
InChIInChI=1S/C11H15NO3/c13-7-10-9(14)6-11(15-10)12-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2
InChIKeyOYCBOKNPGJKONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-L-ribose-anilide | L-Sugar Derivative for Nucleoside Synthesis


2-Deoxy-L-ribose-anilide (CAS 104578-89-4), systematically known as 2-deoxy-N-phenyl-L-erythro-pentofuranosylamine, is a protected derivative of the rare L-sugar 2-deoxy-L-ribose [1]. With the molecular formula C₁₁H₁₅NO₃ and a molar mass of 209.24 g/mol, it serves as a stabilized, crystalline precursor for accessing the biologically significant 2-deoxy-L-ribose scaffold [2]. The L-configuration of the sugar moiety is critical, as it is the fundamental building block for L-nucleoside analogs, a class of antivirals known for their distinct activity and toxicity profiles compared to their natural D-enantiomer counterparts [3].

2-Deoxy-L-ribose-anilide | Why D-Isomers and Free Sugars Fail


The selection of 2-deoxy-L-ribose-anilide over closely related analogs cannot be arbitrary due to the profound impact of stereochemistry on biological function. The D-ribose configuration is the standard in natural DNA, but L-nucleosides derived from 2-deoxy-L-ribose often exhibit enhanced antiviral activity and reduced host toxicity because viral enzymes are less stereoselective than human enzymes [1]. Therefore, substituting with the more common and cheaper 2-deoxy-D-ribose derivative (CAS 81366-70-3) would produce the inactive D-nucleoside enantiomer, completely altering the intended pharmacological outcome . Furthermore, procuring the free 2-deoxy-L-ribose sugar is problematic; it is an unstable, hygroscopic syrup that is difficult to purify and characterize . The anilide derivative solves this by providing a stable, crystalline solid that can be easily stored, handled, and accurately weighed, serving as both a protected synthetic intermediate and a reliable analytical reference standard [2].

2-Deoxy-L-ribose-anilide | Quantitative Evidence


Physical Form and Purity vs. Free Sugar

The primary practical advantage of 2-deoxy-L-ribose-anilide is its superior handling properties compared to its parent sugar, 2-deoxy-L-ribose. While the free sugar is an unstable, hygroscopic syrup that is difficult to purify and characterize, the anilide is a stable, crystalline powder . A commercial source provides a purity of ≥98% as determined by HPLC, ensuring accurate stoichiometry in subsequent reactions [1].

Carbohydrate Chemistry Analytical Reference Standard Synthetic Intermediate

Comparative Yield in Lytic Transglycosylase Inhibitor Synthesis

In a study aimed at developing novel lytic transglycosylase (LT) inhibitors, researchers synthesized amidine derivatives starting from both 2-deoxy-D-ribose and 2-deoxy-L-ribose [1]. The results demonstrated a stark difference in biological activity based on the sugar's stereochemistry: compounds derived from 2-deoxy-D-ribose exhibited inhibition of the Slt35 enzyme at high micromolar levels, whereas the analogous compounds derived from 2-deoxy-L-ribose were almost entirely inactive, with only one exception [1].

Medicinal Chemistry Antibacterial Research Enzyme Inhibition

Efficient Hydrolysis Yield for Regenerating Parent Sugar

The anilide group serves as a readily cleavable protecting group, allowing for the quantitative regeneration of the parent 2-deoxy-L-ribose sugar. A described method using benzaldehyde and benzoic acid in water results in the hydrolysis of the anilide to yield 2-deoxy-L-ribose with an 82% yield after 24 hours [1]. This is a crucial step for any synthetic route that uses the anilide as a protected precursor to the final nucleoside.

Organic Synthesis Deprotection Strategies L-Nucleoside Precursors

2-Deoxy-L-ribose-anilide | Applications


Stable Precursor for L-Nucleoside Drug Candidates

The most valuable application for 2-deoxy-L-ribose-anilide is as a protected and stable precursor to 2-deoxy-L-ribose, the essential sugar backbone for L-nucleoside antiviral drugs such as Telbivudine and Clevudine [1]. Given that the free sugar is an unstable syrup, procuring the crystalline anilide ensures accurate weighing and consistent stoichiometry in the early stages of the drug synthesis route. The anilide can be hydrolyzed to the free sugar in a high-yielding step (82%) as needed [2], making it an ideal starting material for medicinal chemistry programs focused on developing new anti-HBV and other antiviral agents.

Analytical Reference Standard for Method Development and QC

The commercial availability of 2-deoxy-L-ribose-anilide with a defined high purity (≥98% by HPLC) [1] makes it an excellent reference standard for analytical method development. Unlike the free sugar 2-deoxy-L-ribose, which is difficult to obtain in a pure, stable form, the anilide provides a consistent benchmark. It can be used to develop and validate chromatographic methods (LC-MS, HPLC) for detecting 2-deoxy-L-ribose or its derivatives in reaction mixtures or biological samples, ensuring quality control and accurate monitoring of synthetic processes.

Key Intermediate for L-DNA and L-RNA Synthesis

The L-configuration of the sugar moiety is critical for applications in antisense and aptamer research, where the unnatural L-enantiomer confers resistance to nuclease degradation [1]. 2-Deoxy-L-ribose-anilide serves as a convenient starting point for the synthesis of L-deoxyribonucleoside phosphoramidites, the building blocks for L-DNA. By using the stable anilide, researchers avoid the pitfalls of handling the labile free sugar, thereby streamlining the multi-step synthesis of these valuable but non-standard oligonucleotides.

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